molecular formula C19H20FN3O3S2 B2887093 N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 1797624-60-2

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No. B2887093
CAS RN: 1797624-60-2
M. Wt: 421.51
InChI Key: VUVOMKIESCSICA-UHFFFAOYSA-N
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Description

This compound is a sulfonamide, which is an organic compound containing the functional group R-SO2-NR’R’‘, where R, R’, and R’’ can be a variety of atoms or groups of atoms. Sulfonamides are often used as antibiotics, acting as competitive inhibitors of the enzyme dihydropteroate synthetase .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole ring, followed by the introduction of the thiophene and cyclopropyl groups. The final steps would likely involve the formation of the sulfonamide group and the introduction of the fluoro and methoxy substituents .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazole ring, thiophene ring, and cyclopropyl group would all contribute to the overall shape and electronic structure of the molecule .


Chemical Reactions Analysis

As a sulfonamide, this compound would likely undergo reactions typical of this class of compounds. This could include reactions with acids or bases, as well as potential reactions with the pyrazole ring or the thiophene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. The presence of the sulfonamide group could make it somewhat polar, while the aromatic rings could contribute to its stability and potentially its reactivity .

Scientific Research Applications

Antiviral Activity

This compound, due to its structural complexity, could be studied for potential antiviral properties. Heteroarenes, which are part of this compound’s structure, have been explored for their use in antiviral medication . The presence of a thiophene and pyrazole moiety could interact with viral proteins and inhibit their function.

Mechanism of Action

If this compound acts as an antibiotic, its mechanism of action would likely involve inhibition of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. This could include wearing protective clothing and eye protection, and ensuring good ventilation .

Future Directions

Future research on this compound could involve further exploration of its potential as an antibiotic, including studies on its efficacy against various types of bacteria and its potential side effects .

properties

IUPAC Name

N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3S2/c1-26-17-7-6-14(20)11-19(17)28(24,25)21-8-9-23-16(13-4-5-13)12-15(22-23)18-3-2-10-27-18/h2-3,6-7,10-13,21H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVOMKIESCSICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCN2C(=CC(=N2)C3=CC=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide

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